molecular formula C11H15NO2 B8766622 Ethyl 6-isopropylpicolinate

Ethyl 6-isopropylpicolinate

Cat. No.: B8766622
M. Wt: 193.24 g/mol
InChI Key: VSMXICNMVNSRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-isopropylpicolinate is a picolinate ester derivative characterized by an isopropyl substituent at the 6-position of the pyridine ring. These compounds are valued for their versatility in chemical reactions, such as coupling or functional group transformations, due to the reactivity of the ester moiety and the steric/electronic effects of substituents .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 6-propan-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-8H,4H2,1-3H3

InChI Key

VSMXICNMVNSRPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt:

Ethyl 6-isopropylpicolinateH+or OHH2O6-Isopropylpicolinic acid+Ethanol\text{Ethyl 6-isopropylpicolinate} \xrightarrow[\text{H}^+ \text{or OH}^-]{\text{H}_2\text{O}} \text{6-Isopropylpicolinic acid} + \text{Ethanol}

  • Acidic hydrolysis : Performed in aqueous HCl or H2_2SO4_4 under reflux (80–100°C), yielding 6-isopropylpicolinic acid.

  • Basic hydrolysis : Uses NaOH or KOH in aqueous ethanol, forming the carboxylate intermediate, which is acidified to isolate the free acid .

Table 1: Hydrolysis Conditions

ConditionReagentsTemperatureProduct
Acidic6M HCl, H2_2O90°C6-Isopropylpicolinic acid
Basic2M NaOH, EtOH/H2_2O80°CSodium 6-isopropylpicolinate

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack, enabling alcohol or amine substitutions:

Transesterification

Reacts with alcohols (e.g., methanol) in the presence of acid catalysts (H2_2SO4_4) to form mthis compound:

ROH+Ethyl esterH+Methyl ester+Ethanol\text{ROH} + \text{Ethyl ester} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{Ethanol}

  • Optimal conditions: 20 mol% H2_2SO4_4, reflux in methanol (12–16 h).

Aminolysis

Reacts with amines (e.g., isopropylamine) to produce 6-isopropylpicolinamide derivatives:

RNH2+Ethyl esterRCONHR’+Ethanol\text{RNH}_2 + \text{Ethyl ester} \rightarrow \text{RCONHR'} + \text{Ethanol}

  • Solvents: DMF or toluene at 100°C with catalytic benzoic acid .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at positions activated by the electron-donating isopropyl group.

Nitration

Nitration occurs at the para position relative to the isopropyl group:

Ethyl 6-isopropylpicolinateHNO3/H2SO450C6-Isopropyl-4-nitropicolinate\text{this compound} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{50^\circ \text{C}} \text{6-Isopropyl-4-nitropicolinate}

  • Typical yields: 65–75% after purification by column chromatography.

Sulfonation

Sulfonation with fuming H2_2SO4_4 introduces a sulfonic acid group at the meta position.

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH4_4:

Ethyl esterLiAlH4, THF6-Isopropylpyridinemethanol+Ethanol\text{Ethyl ester} \xrightarrow{\text{LiAlH}_4,\ \text{THF}} \text{6-Isopropylpyridinemethanol} + \text{Ethanol}

  • Reaction time: 4–6 h at 0°C to room temperature .

Cross-Coupling Reactions

The brominated derivative (ethyl 6-bromopicolinate) participates in Suzuki-Miyaura couplings with arylboronic acids:

6-Bromo derivative+ArB(OH)2Pd(PPh3)4, Na2CO36-Arylpicolinate\text{6-Bromo derivative} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4,\ \text{Na}_2\text{CO}_3} \text{6-Arylpicolinate}

  • Yields: 70–85% under microwave irradiation (120°C, 30 min).

Mechanistic Insights

  • Ester reactivity : The electron-withdrawing pyridine ring enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack .

  • Aromatic substitution : The isopropyl group directs electrophiles to the para and meta positions via resonance and inductive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 6-isopropylpicolinate (hypothetical) with two structurally related picolinate esters from the provided evidence: Ethyl 6-chloro-3-fluoropicolinate (CAS 1214363-79-7) and Ethyl 6-isopropoxypicolinate (CAS 1394923-18-2).

Table 1: Structural and Molecular Comparison

Compound Substituent at 6-Position Molecular Formula Molecular Weight Purity (Reported) Key Features
This compound* Isopropyl (-CH(CH₃)₂) Not available Not available Not available Hypothetical; steric bulk
Ethyl 6-chloro-3-fluoropicolinate Chloro-fluoro (-Cl, -F) C₈H₇ClFNO₂ 203.60 98% Halogenated; enhanced reactivity
Ethyl 6-isopropoxypicolinate Isopropoxy (-OCH(CH₃)₂) C₁₁H₁₅NO₃ 209.25 Not reported Ether linkage; solubility impact

*Note: Data for this compound is inferred based on structural analogs.

Molecular Weight and Physicochemical Properties

  • Ethyl 6-chloro-3-fluoropicolinate has the lowest molecular weight (203.60) due to its smaller substituents, favoring volatility and ease of purification.
  • Ethyl 6-isopropoxypicolinate has a higher molecular weight (209.25) and larger substituent, likely increasing boiling point and reducing crystallinity.

Research Findings and Industrial Relevance

  • Halogenated Analogs (e.g., Ethyl 6-chloro-3-fluoropicolinate):
    Halogenation is a common strategy to modulate bioactivity and stability. Fluorine’s electronegativity can improve binding affinity in drug candidates, while chlorine may enhance metabolic resistance .
  • Ether-Linked Analogs (e.g., Ethyl 6-isopropoxypicolinate): Ether groups are prevalent in agrochemicals for their resistance to hydrolysis. The isopropoxy group’s bulk may reduce unintended environmental degradation .

Q & A

Q. What steps ensure reproducibility in spectral data for this compound?

  • Methodological Answer: Adopt standardized NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS reference). Share raw data (FID files) in repositories like Zenodo. Cross-validate with independent labs using blinded samples .

Tables: Key Methodological Considerations

Aspect Basic Research Advanced Research
Synthesis Optimization Solvent selection, catalyst screeningMechanistic studies (e.g., kinetic isotope effects)
Data Validation Triplicate trials, internal standardsMultivariate meta-analysis, machine learning
Bioactivity Testing Agar dilution assaysHigh-throughput screening, transcriptomics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.